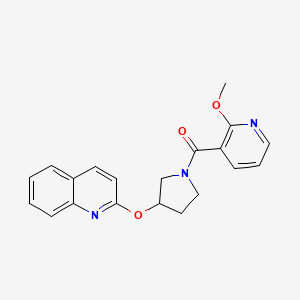

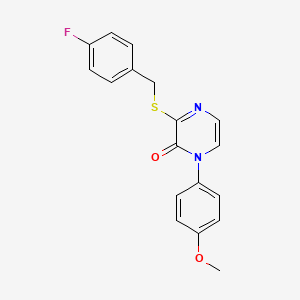

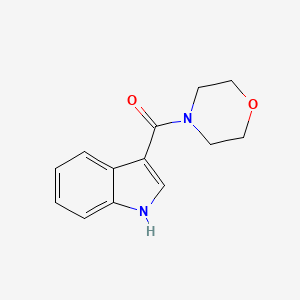

(2-Methoxypyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could potentially involve a catalyst-free synthesis method that utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis

The synthesis of this compound likely involves a series of chemical reactions. A catalyst-free synthesis method has been proposed, which utilizes N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Applications De Recherche Scientifique

Crystal Chemistry of Zinc Quinaldinate Complexes

Research on zinc quinaldinate complexes with pyridine-based ligands, including methoxy-substituted pyridines, has revealed a series of novel heteroleptic complexes. These studies highlight the structural integrity of zinc quinaldinate in the presence of various ligands and explore the influence of substituents on intermolecular interactions. Notably, the thermal decomposition of these complexes results in zinc oxide formation, suggesting potential applications in material synthesis and catalysis Modec, 2018.

Spectroscopic Properties of Pyridine/Quinolinyl Methanones

The electronic and fluorescence properties of certain pyridine/quinolinyl methanones have been studied extensively. These compounds exhibit dual fluorescence and charge transfer separation in various solvents, influenced by their structure and environment. Quantum chemistry calculations have further elucidated their properties, revealing the significance of intramolecular hydrogen bonding and substituent effects on molecular orbitals. Such insights could inform the development of novel fluorescent materials and sensors Al-Ansari, 2016.

Bioimaging Applications

The development of new carbon-11 labelled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors has been explored using quinoline derivatives. These radiotracers show potential for positron emission tomography (PET) imaging of GABA receptors in the central nervous system. Preliminary studies have demonstrated their ability to penetrate the brain and bind to target receptors, highlighting their applicability in neuroimaging and the study of neurological disorders Moran et al., 2012.

Zinc(II) Ion Sensing in Aqueous Solution

Bipyridine-based constructs have been evaluated as turn-on fluorescent sensors for Zn2+ ions in aqueous solution. This research addresses the challenge of low water solubility of hydrophobic ligands by utilizing micellar assemblies, offering a novel approach for selective Zn2+ sensing. Such sensors have applications in biological studies and environmental monitoring, demonstrating the utility of pyridine and quinoline derivatives in analytical chemistry Pawar et al., 2016.

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-25-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGPSQHNWCMSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxypyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

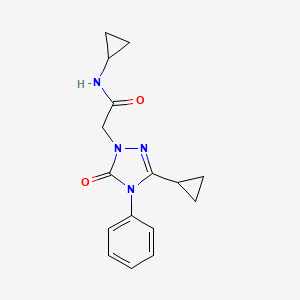

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)

![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)

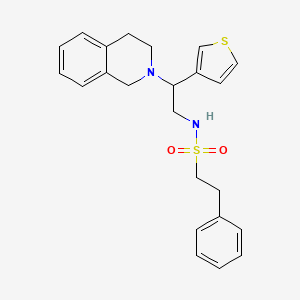

![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)

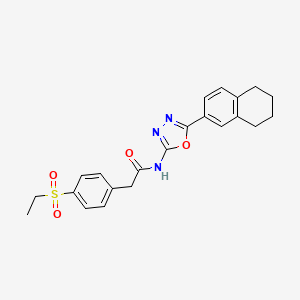

![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)

![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)